3,4-Dimethoxypyrrolidin-1-amine

Vue d'ensemble

Description

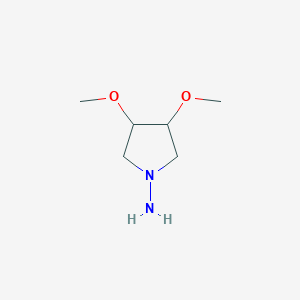

3,4-Dimethoxypyrrolidin-1-amine is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two methoxy groups (-OCH₃) attached to the third and fourth positions of the pyrrolidine ring, and an amine group (-NH₂) at the first position.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with pyrrolidine as the starting material.

Methylation: The pyrrolidine ring undergoes methylation to introduce the methoxy groups. This can be achieved using reagents such as methyl iodide (CH₃I) in the presence of a base like triethylamine (Et₃N).

Amination: The final step involves the introduction of the amine group. This can be done through reductive amination using an aldehyde or ketone precursor and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding nitro compounds or amides.

Reduction: Reduction reactions can convert the nitro group to an amine, if present.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or chromium-based oxidants.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Strong nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products Formed:

Oxidation: 3,4-Dimethoxypyrrolidin-1-one (ketone derivative)

Reduction: 3,4-Dimethoxypyrrolidin-1-ol (alcohol derivative)

Substitution: 3,4-Dimethoxy-1-alkylpyrrolidine

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

The pyrrolidine scaffold, including derivatives like 3,4-dimethoxypyrrolidin-1-amine, is widely utilized in developing pharmaceuticals due to its structural versatility and ability to interact with biological targets. Recent studies have highlighted several applications:

- Inverse Agonists for RORγt : Research has shown that pyrrolidine derivatives can act as inverse agonists of RORγt, a receptor involved in autoimmune diseases. For instance, modifications to the pyrrolidine structure have enhanced potency against RORγt while reducing unwanted activity against other receptors such as PXR .

- Glycine Transporter Inhibition : Compounds derived from pyrrolidines have been synthesized as selective inhibitors of GlyT1, which is linked to schizophrenia treatment. These inhibitors maintain glycine levels at the NMDA receptor, suggesting a therapeutic pathway for conditions associated with glutamatergic neurotransmission dysfunction .

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant anticancer properties:

- Antiproliferative Effects : Studies indicate that certain pyrrolidine compounds exhibit antiproliferative activity against various cancer cell lines. For example, a derivative showed moderate cytotoxicity against MCF-7 breast cancer cells without affecting normal fibroblasts .

- Mechanisms of Action : The activity of these compounds is often attributed to their binding interactions with critical enzymes such as dihydrofolate reductase (DHFR), which plays a role in DNA synthesis and cell proliferation .

Synthesis and Structural Modifications

The synthesis of this compound and its analogs involves various chemical strategies:

- Skeletal Modification : Recent methodologies have focused on converting polar cyclic pyrrolidines into nonpolar linear dienes through skeletal modifications. This approach not only enhances the solubility of the compounds but also broadens their applicability in different biological contexts .

- Diverse Derivative Libraries : The creation of libraries containing various pyrrolidine derivatives allows for high-throughput screening against multiple biological targets, facilitating the identification of lead compounds for further development .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

Mécanisme D'action

The mechanism by which 3,4-Dimethoxypyrrolidin-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific derivatives synthesized from this compound.

Comparaison Avec Des Composés Similaires

3,4-Dimethoxypyrrolidin-1-amine is similar to other pyrrolidine derivatives, such as:

Pyrrolidine: The parent compound without methoxy groups.

3,4-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups on the benzene ring.

N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group on the nitrogen atom.

Activité Biologique

3,4-Dimethoxypyrrolidin-1-amine is a pyrrolidine derivative notable for its potential biological activities and applications in medicinal chemistry. This compound features two methoxy groups at the 3rd and 4th positions of the pyrrolidine ring and an amine group at the 1st position, which influence its chemical reactivity and biological interactions.

Chemical Structure:

- Molecular Formula: C₇H₁₅N₃O₂

- Molecular Weight: 171.21 g/mol

- IUPAC Name: this compound

Synthesis Overview:

The synthesis typically involves:

- Starting Material: Pyrrolidine.

- Methylation: Introduction of methoxy groups using methyl iodide (CH₃I) in the presence of a base like triethylamine.

- Amination: Final introduction of the amine group through reductive amination with an aldehyde or ketone precursor.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The specific mechanisms depend on the biological context and the derivatives formed from this compound. For instance, it may modulate receptor activity by binding to active sites or allosteric sites.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Neurological Disorders: Potential therapeutic effects in treating conditions such as depression and anxiety due to its structural similarity to known psychoactive compounds.

- Cancer Research: Investigated for its role in inhibiting certain cancer cell lines by targeting specific kinases involved in cell proliferation.

Case Studies

-

Pyrrolidine Derivatives in Drug Discovery:

A study highlighted the importance of pyrrolidine derivatives, including this compound, as scaffolds for drug development aimed at various targets such as G-protein coupled receptors (GPCRs) and kinases . -

Inhibition Studies:

In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition against specific cancer cell lines, suggesting potential utility in oncology .

Comparative Analysis with Similar Compounds

A comparison with other pyrrolidine derivatives reveals that this compound has unique properties due to its methoxy substitutions, which enhance solubility and bioavailability compared to unsubstituted pyrrolidine derivatives.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential neuroprotective effects |

| Pyrrolidine | Structure | Baseline activity |

| 3,4-Dimethoxyphenethylamine | Structure | Agonist for specific receptors |

Propriétés

IUPAC Name |

3,4-dimethoxypyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-9-5-3-8(7)4-6(5)10-2/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZVCLNXJXQRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.